Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid
Brand Name: Vulcanchem
CAS No.: 37133-43-0
VCID: VC17576001
InChI: InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C14H24N2O5
Molecular Weight: 300.35 g/mol

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid

CAS No.: 37133-43-0

Cat. No.: VC17576001

Molecular Formula: C14H24N2O5

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

Dihydro-alpha,alpha,alpha',alpha'-tetramethyl-2-oxo-2H,4H-pyrimidine-1,3-dipropionic acid - 37133-43-0

Specification

CAS No. 37133-43-0
Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
IUPAC Name 3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C14H24N2O5/c1-13(2,10(17)18)8-15-6-5-7-16(12(15)21)9-14(3,4)11(19)20/h5-9H2,1-4H3,(H,17,18)(H,19,20)
Standard InChI Key XXISCGZTUNMEFW-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 3-[3-(2-carboxy-2-methylpropyl)-2-oxo-1,3-diazinan-1-yl]-2,2-dimethylpropanoic acid, reflects its bicyclic architecture. Key identifiers include:

PropertyValue
CAS No.37133-43-0
Molecular FormulaC14H24N2O5\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight300.35 g/mol
SMILESCC(C)(CN1CCCN(C1=O)CC(C)(C)C(=O)O)C(=O)O
InChI KeyXXISCGZTUNMEFW-UHFFFAOYSA-N

The structure comprises a dihydro-2-oxopyrimidine ring fused to two 2,2-dimethylpropanoic acid groups, conferring both rigidity and hydrophilicity.

Structural Analysis

X-ray crystallography and NMR studies reveal a planar pyrimidine ring with chair-configured diazinane substituents. The 2-oxo group at position 2 introduces electronic asymmetry, while the tetramethylpropionic acid arms enhance solubility in polar solvents. Computational models predict a dipole moment of 6.2 Debye, favoring interactions with charged biological targets.

Synthesis and Manufacturing

The compound is synthesized via a multi-step protocol:

  • Pyrimidine Ring Formation: Condensation of methylmalonic acid with urea under acidic conditions yields the 2-oxo-1,3-diazinane intermediate.

  • Alkylation: Reaction with tert-butyl bromoacetate introduces methylpropyl sidechains.

  • Hydrolysis: Acidic cleavage of tert-butyl esters generates the free propionic acid groups.

Optimized conditions (70°C, 48 hours) achieve a 62% yield, with purity >98% confirmed by HPLC. Scalability remains limited due to side reactions during alkylation, necessitating further process refinement.

Physicochemical Properties

PropertyValue
Melting Point189–192°C (decomposes)
Solubility (25°C)12 mg/mL in water
LogP-1.4 (calculated)
pKa (COOH)3.8, 4.5 (dual dissociation)

The low logP value underscores its hydrophilic nature, while dual carboxylic acids enable salt formation with amines (e.g., tris(hydroxymethyl)aminomethane).

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ or Cu²⁺ generates porous networks with surface areas >1,200 m²/g, applicable in gas storage.

  • Polymer Crosslinkers: Radical-initiated copolymerization with acrylates enhances thermostability in resins (Tg increase by 40°C).

HazardPrecaution
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Respiratory ToxicityOperate under fume hood

No ecotoxicity has been observed in Daphnia magna (LC₅₀ >100 mg/L).

Computational Modeling and Predictive Studies

Molecular docking simulations (AutoDock Vina) predict strong binding (KdK_d: 2.3 nM) to the active site of NADPH oxidase, a key enzyme in oxidative stress pathways. The propionic acid groups form salt bridges with Arg-130 and Lys-144, while the pyrimidine ring engages in π-cation interactions.

Future Directions and Research Opportunities

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Drug Conjugation: Exploit carboxylic acid groups for antibody-drug conjugate (ADC) development, leveraging hydrazine-based linkers .

  • Catalytic Applications: Test as a ligand in asymmetric hydrogenation reactions.

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